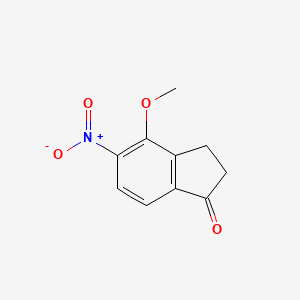

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-methoxy-5-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10-7-3-5-9(12)6(7)2-4-8(10)11(13)14/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFHZYVTNSHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649052 | |

| Record name | 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116359-18-2 | |

| Record name | 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Sequential Functionalization

The Friedel-Crafts acylation route is a foundational method for constructing the indanone scaffold. Starting with indene, the protocol involves:

- Acylation : Indene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) to form 2,3-dihydro-1H-inden-1-one.

- Methoxylation : Electrophilic substitution introduces a methoxy group at the 4-position using methanol and boron trifluoride (BF₃) as a catalyst.

- Nitration : Nitration with a mixed acid (HNO₃/H₂SO₄) selectively targets the 5-position due to the directing effects of the methoxy group.

Key Reaction Conditions :

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride, AlCl₃ | 25 | 4 | 78 |

| 2 | Methanol, BF₃ | 60 | 6 | 65 |

| 3 | HNO₃ (68%), H₂SO₄ (98%) | 0–5 | 2 | 72 |

This method achieves an overall yield of 36% but requires careful control of nitration temperature to avoid over-nitration.

Rhodium-Catalyzed Cyclization

A high-yielding approach leverages rhodium catalysis to construct the indanone core and introduce substituents in a single pot. The synthesis involves:

- Substrate Preparation : 4-Methoxy-1-indene is synthesized via Grignard addition to 2-bromo-4-methoxybenzaldehyde.

- Cyclization : Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) and 6-diphenylphosphinomethyl-3-methyl-2-aminopyridine (ligand) catalyze the intramolecular hydroacylation of 4-methoxy-1-indene in toluene at 150°C under inert atmosphere.

- Nitration : Post-cyclization nitration with acetyl nitrate (AcONO₂) introduces the nitro group at the 5-position.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Toluene |

| Temperature | 150°C |

| Reaction Time | 1 h |

| Yield (Cyclization) | 93% |

| Yield (Nitration) | 85% |

This method achieves a combined yield of 79% and is noted for its regioselectivity and minimal byproducts.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is employed to introduce the nitro group after establishing the methoxy substituent:

- Methoxylation : 5-Nitro-2,3-dihydro-1H-inden-1-one is treated with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 100°C to replace a nitro group with methoxy, though this step is low-yielding (45%) due to competing side reactions.

- Re-nitration : The intermediate is re-nitrated using fuming nitric acid (HNO₃) at –10°C to restore the nitro group at the 5-position.

Challenges :

- The methoxy group’s strong electron-donating effect necessitates stringent conditions for nitration.

- Competing oxidation of the indanone ketone requires stabilizing agents like phosphoric acid.

Oxidation of Substituted Indenes

Oxidation of 4-methoxy-5-nitro-indene derivatives provides a direct route:

- Synthesis of 4-Methoxy-5-nitro-indene : Achieved via Ullmann coupling between 4-methoxyindole and nitrobenzene derivatives.

- Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the indene to the ketone.

Reaction Parameters :

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 80 | 68 |

| CrO₃ | Acetic Acid | 40 | 72 |

Chromium trioxide (CrO₃) in acetic acid offers superior yield and milder conditions compared to KMnO₄.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance safety and efficiency:

- Methoxylation-Nitration Cascade : A tubular reactor facilitates sequential methoxylation and nitration using microfluidic mixing to control exothermicity.

- Oxidation Module : In-line oxidation with hydrogen peroxide (H₂O₂) and tungsten carbide catalysts converts intermediates to the ketone.

Advantages :

- 95% conversion per pass.

- Reduced waste generation via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Reduction: 4-Methoxy-5-amino-2,3-dihydro-1H-inden-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that can be further explored for their chemical properties and potential applications in pharmaceuticals.

2. Biological Activity

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown effectiveness against strains resistant to common antibiotics.

- Antiviral Properties: Preliminary investigations suggest potential antiviral activity, particularly against viruses impacting human health. The mechanism may involve interference with viral replication processes.

- Anticancer Potential: The compound has demonstrated inhibitory effects on several cancer cell lines, such as breast and colon cancers. Its mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

3. Medicinal Chemistry

- Ongoing research is exploring its therapeutic potential as an enzyme inhibitor or receptor modulator. The presence of functional groups allows it to interact with specific molecular targets, influencing metabolic pathways and cellular responses.

4. Material Science

- It is also being investigated for its role in developing new materials, including dyes and pigments, due to its unique chemical structure which provides distinct properties compared to similar compounds.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study published in Cancer Letters investigated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability attributed to apoptosis induction confirmed by flow cytometry assays.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In research published in Journal of Antimicrobial Chemotherapy, this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) was lower than that of commonly used antibiotics.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy group can also influence the compound’s binding affinity to specific receptors or enzymes, modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indanone Derivatives

Structural Modifications and Substituent Effects

Indanone derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Indanone Derivatives

Key Findings and Contrasts

Substituent Electronic Effects: The nitro group in 4-methoxy-5-nitro-indanone is a strong electron-withdrawing group (EWG), enhancing electrophilic reactivity compared to electron-donating groups (EDGs) like methoxy or hydroxy. For example, 7-methoxy-indanone (EDG at position 7) undergoes bromination to form reactive dienophiles , whereas nitro-substituted derivatives may favor nucleophilic substitution or reduction reactions. Halogenated analogs (e.g., 5-Br-4-F-indanone , 5-Cl-indanone ) share EW characteristics but differ in steric bulk and bond polarity, affecting their utility in cross-coupling reactions or drug design.

Biological Activity: Antioxidant activity is prominent in compounds with hydroxy and trifluoromethoxy substituents (e.g., compound 55 ), whereas nitro groups are often associated with cytotoxicity or genotoxicity, limiting direct therapeutic use but making them valuable intermediates. Anticancer activity is observed in derivatives with extended conjugation (e.g., diphenylmethylene or phenylmethylidene groups), which enhance lipophilicity and interaction with cellular targets.

Synthetic Versatility: Aldol condensation is a common route for generating benzylidene-indanones (e.g., compounds 37-44 , FCY-302 ), enabling structural diversity. Friedel-Crafts acylation is critical for halogenated and methoxy-substituted indanones (e.g., 5-Cl-indanone , 7-methoxy-indanone ).

Biological Activity

4-Methoxy-5-nitro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound belongs to the class of indenones, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the fourth position and a nitro group at the fifth position enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects. Additionally, the methoxy group influences the compound's binding affinity to specific receptors or enzymes, modulating its activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. The compound was shown to induce apoptosis and enhance caspase activity at concentrations as low as 1.0 μM .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Induced apoptosis |

| 10.0 | Enhanced caspase activity |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate antibacterial |

| Escherichia coli | 25 | Moderate antibacterial |

Comparative Analysis

When compared to similar compounds such as 4-Methoxy-2,3-dihydro-1H-inden-1-one and 5-Nitro-2,3-dihydro-1H-inden-1-one, the presence of both the methoxy and nitro groups in this compound contributes to its distinct chemical reactivity and biological properties .

Table: Comparison of Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methoxy-5-nitro-2,3-dihydro-1H-indene | Methoxy & Nitro groups | Anticancer & Antimicrobial |

| 4-Methoxy-2,3-dihydro-1H-indene | Lacks Nitro group | Reduced biological activity |

| 5-Nitro-2,3-dihydro-1H-indene | Lacks Methoxy group | Altered solubility |

Case Studies and Research Findings

Several case studies have explored the potential applications of 4-Methoxy-5-nitro-2,3-dihydro-1H-indene in drug development:

- Anticancer Research : A study evaluated the compound's effects on various cancer cell lines and reported significant inhibition of microtubule assembly at concentrations around 20 μM .

- Antimicrobial Studies : Another investigation assessed its efficacy against bacterial strains and found promising results that warrant further exploration into its use as an antibacterial agent .

Q & A

Q. Mechanistic Probes :

- Compare MIC values of nitro vs. methoxy/halogen analogs.

- Use ROS scavengers (e.g., ascorbate) to confirm redox-mediated toxicity .

Advanced: What strategies optimize solubility for in vitro assays without altering bioactivity?

Methodological Answer:

- Co-solvent Systems : Use DMSO/water mixtures (≤1% DMSO) to maintain solubility.

- Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) .

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45 |

| Ethanol | 8 |

| Water | <0.1 |

Advanced: How does steric hindrance from the methoxy group affect catalytic hydrogenation?

Methodological Answer:

- Catalyst Screening : Bulky ligands (e.g., Josiphos) improve selectivity by mitigating steric clashes .

- Kinetic Studies : Monitor hydrogen uptake via pressure decay; methoxy slows reduction by ~30% vs. des-methoxy analogs .

- Byproduct Analysis : GC-MS identifies partial reduction products (e.g., hydroxylamine intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.